molecular formula C8H12O2S2 B14523499 2(5H)-Furanone, 4,5-bis(ethylthio)- CAS No. 62705-05-9

2(5H)-Furanone, 4,5-bis(ethylthio)-

Cat. No.: B14523499
CAS No.: 62705-05-9
M. Wt: 204.3 g/mol
InChI Key: UBIPSNYKANQTNF-UHFFFAOYSA-N
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Description

2(5H)-Furanone, 4,5-bis(ethylthio)- is a heterocyclic organic compound that features a furanone ring substituted with two ethylthio groups at the 4 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(5H)-Furanone, 4,5-bis(ethylthio)- typically involves the reaction of a furanone precursor with ethylthiol in the presence of a suitable catalyst. One common method involves the use of a base such as sodium hydride to deprotonate the furanone, followed by the addition of ethylthiol to form the desired product. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of 2(5H)-Furanone, 4,5-bis(ethylthio)- may involve continuous flow reactors to optimize reaction conditions and increase efficiency. The use of catalysts such as palladium or nickel can enhance the reaction rate and selectivity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2(5H)-Furanone, 4,5-bis(ethylthio)- can undergo various chemical reactions, including:

    Oxidation: The ethylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The furanone ring can be reduced to a dihydrofuranone using reducing agents like lithium aluminum hydride.

    Substitution: The ethylthio groups can be substituted with other nucleophiles such as amines or alcohols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, alcohols, in the presence of a base or acid catalyst

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydrofuranone

    Substitution: Various substituted furanones depending on the nucleophile used

Scientific Research Applications

2(5H)-Furanone, 4,5-bis(ethylthio)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2(5H)-Furanone, 4,5-bis(ethylthio)- exerts its effects is primarily through its interaction with biological molecules. The ethylthio groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the furanone ring can participate in various chemical reactions, contributing to the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Bis(methylthio)-1,3-dithiol-2-one
  • 4,5-Diarylimidazole-2-thiones
  • 4,5-Bis(methylthio)-1,3-dithiol-2-thione

Uniqueness

2(5H)-Furanone, 4,5-bis(ethylthio)- is unique due to its furanone ring structure combined with ethylthio substitutions, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.

Properties

CAS No.

62705-05-9

Molecular Formula

C8H12O2S2

Molecular Weight

204.3 g/mol

IUPAC Name

2,3-bis(ethylsulfanyl)-2H-furan-5-one

InChI

InChI=1S/C8H12O2S2/c1-3-11-6-5-7(9)10-8(6)12-4-2/h5,8H,3-4H2,1-2H3

InChI Key

UBIPSNYKANQTNF-UHFFFAOYSA-N

Canonical SMILES

CCSC1C(=CC(=O)O1)SCC

Origin of Product

United States

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